molecular formula C22H28N2O4 B4620710 N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide

Cat. No.: B4620710
M. Wt: 384.5 g/mol
InChI Key: PAAWZFUGLLBPSI-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in 1963 by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogen that produces long-lasting effects on the human body. It is known for its ability to induce altered states of consciousness, including visual and auditory hallucinations, synesthesia, and ego dissolution.

Scientific Research Applications

Organic Chemistry and Synthesis

  • N-Benzoyl-N'-dialkylthiourea derivatives and their complexes have been synthesized and characterized, showing potential in organic synthesis and as antifungal agents. These compounds demonstrate a broad range of chemical reactivity and biological activity, highlighting the versatility of benzamide derivatives in chemistry (Zhou Weiqun et al., 2005).

Pharmacology

  • Synthesis of novel benzodifuranyl and heterocyclic compounds derived from visnaginone and khellinone, exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings underscore the potential therapeutic applications of benzamide derivatives in developing new analgesic and anti-inflammatory drugs (A. Abu‐Hashem et al., 2020).

Materials Science

  • Cationic diblock copolymers incorporating 2-(Dimethylamino)ethyl methacrylate (DMA) residues were developed, showing reversible pH-, salt-, and temperature-induced micellization in aqueous media. This research highlights the application of benzamide derivatives in creating smart materials with potential uses in drug delivery systems and responsive coatings (V. Bütün et al., 2001).

Chemical Biology

  • Gastrokinetic activity of benzamide derivatives was investigated, demonstrating potent effects on gastric emptying. This research provides a basis for the development of new gastrokinetic agents, expanding the therapeutic applications of benzamide derivatives (S. Kato et al., 1992).

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-16(20-14-19(26-2)8-9-21(20)27-3)23-22(25)18-6-4-17(5-7-18)15-24-10-12-28-13-11-24/h4-9,14,16H,10-13,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAWZFUGLLBPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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